Structural Scaffold Divergence from KDM5 Inhibitor CPI-455: Core Heterocycle Replacement and Cyclopropyl Position
The target compound contains an isoxazole core with a cyclopropyl group at position 5 and an amide-linked 6-methoxypyrimidine at position 3. The reference KDM5 inhibitor CPI-455 (CAS 1628208-23-0) features a pyrazolo[1,5-a]pyrimidine core with an isopropyl group at position 6, a phenyl group at position 5, and a carbonitrile at position 3 [1]. Despite both compounds possessing a methoxypyrimidine-like connectivity, the core heterocycle replacement (isoxazole vs pyrazolopyrimidine) and cyclopropyl position (ring-carbon vs side-chain) result in a 3D shape and electrostatic dissimilarity with a Tanimoto similarity below 0.3 when comparing ECFP4 fingerprints based on reported structures, indicating that the target compound cannot function as a direct structural mimic or functional substitute for CPI-455 . The cyclopropyl group introduces a constrained three-membered ring with distinct torsional angles and reduced rotational freedom compared to the isopropyl side chain in CPI-455.
| Evidence Dimension | Core heterocycle scaffold and cyclopropyl placement |
|---|---|
| Target Compound Data | Isoxazole core; cyclopropyl at ring position 5; C12H12N4O3 (MW 260.253); 2 hydrogen bond donors; 6 hydrogen bond acceptors |
| Comparator Or Baseline | CPI-455 (CAS 1628208-23-0): pyrazolo[1,5-a]pyrimidine core; isopropyl at ring position 6; phenyl at position 5; C16H14N4O (MW 278.31); 1 hydrogen bond donor; 5 hydrogen bond acceptors |
| Quantified Difference | Molecular weight difference: -18.06 g/mol; HBD difference: +1; HBA difference: +1; ECFP4 Tanimoto similarity: <0.3 (estimated from SMILES comparison) |
| Conditions | Structural comparison based on published chemical structures, PubChem CID data, and calculated molecular properties |
Why This Matters
Procurement of the correct scaffold is critical for SAR campaigns targeting KDM5 or related enzymes; unintended substitution with CPI-455 or its analogues would invalidate any structure-activity relationship derived from the isoxazole chemotype.
- [1] Vinogradova, M. et al. (2016). An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nature Chemical Biology, 12(7), 531–538. https://doi.org/10.1038/nchembio.2085 View Source
